(R)-1-(4-Bromophenyl)but-3-en-1-amine
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Overview
Description
®-1-(4-Bromophenyl)but-3-en-1-amine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butenyl amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Bromophenyl)but-3-en-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-bromobenzaldehyde.
Formation of the Intermediate: The 4-bromobenzaldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form (E)-1-(4-bromophenyl)but-2-en-1-one.
Reduction: The (E)-1-(4-bromophenyl)but-2-en-1-one is then reduced using a chiral reducing agent to obtain ®-1-(4-bromophenyl)but-3-en-1-ol.
Amination: Finally, the ®-1-(4-bromophenyl)but-3-en-1-ol is subjected to an amination reaction to yield ®-1-(4-Bromophenyl)but-3-en-1-amine.
Industrial Production Methods
Industrial production methods for ®-1-(4-Bromophenyl)but-3-en-1-amine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of cost-effective and environmentally friendly reagents.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Bromophenyl)but-3-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The double bond in the butenyl chain can be reduced to form the saturated amine.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium amide (NaNH2).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of ®-1-(4-Bromophenyl)butan-1-amine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
®-1-(4-Bromophenyl)but-3-en-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(4-Bromophenyl)but-3-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(4-Chlorophenyl)but-3-en-1-amine
- ®-1-(4-Fluorophenyl)but-3-en-1-amine
- ®-1-(4-Methylphenyl)but-3-en-1-amine
Uniqueness
®-1-(4-Bromophenyl)but-3-en-1-amine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12BrN |
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Molecular Weight |
226.11 g/mol |
IUPAC Name |
(1R)-1-(4-bromophenyl)but-3-en-1-amine |
InChI |
InChI=1S/C10H12BrN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h2,4-7,10H,1,3,12H2/t10-/m1/s1 |
InChI Key |
QJBPQBRSRNDVJT-SNVBAGLBSA-N |
Isomeric SMILES |
C=CC[C@H](C1=CC=C(C=C1)Br)N |
Canonical SMILES |
C=CCC(C1=CC=C(C=C1)Br)N |
Origin of Product |
United States |
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